
Cefpodoxime proxetil
Vue d'ensemble
Description
Cefpodoxime proxetil is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable option for treating various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gonorrhea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cefpodoxime proxetil typically involves the esterification of cefpodoxime acid. One common method includes dissolving cefpodoxime acid in solvents such as N,N-dimethyl acetamide, N,N-dimethyl formamide, or dimethyl sulphoxide. The esterification reaction is then carried out using isopropyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound involves high-speed homogenization and precipitation techniques. Polymers such as methylcellulose, sodium alginate, and chitosan are precipitated on the surface of this compound using salting-out agents like sodium citrate and calcium chloride. This method enhances the bioavailability of the compound by improving its solubility and dissolution rate .
Analyse Des Réactions Chimiques
Enzymatic Hydrolysis to Active Metabolite
Cefpodoxime proxetil is hydrolyzed by esterases in the intestinal wall to release the active metabolite, cefpodoxime. This reaction involves cleavage of the ester bond (Fig. 1 in ), converting the lipophilic prodrug into a water-soluble antibiotic. Key findings include:
-
Dose-dependent pharmacokinetics : Doubling the dose from 0.1 g to 0.2 g increased the maximum serum concentration () from to and the area under the curve (AUC) from to .
-
Urinary recovery : Approximately 40% of the administered dose is excreted unchanged in urine within 24 hours .
pH-Dependent Degradation
The compound’s solubility and stability are highly pH-sensitive, affecting its absorption and degradation:
Acidic and Alkaline Hydrolysis
-
Solubility : this compound’s solubility decreases from at pH 1.5 to at pH 6.0–7.0 .
-
Hydrolysis rates :
Table 1: pH Effects on Bioavailability
Condition | (mg/L) | AUC (mg·h/L) | Urinary Recovery (%) |
---|---|---|---|
Cefpodoxime alone (0.2 g) | |||
With Maalox 70 | |||
With Famotidine | |||
Data derived from |
Oxidative Degradation
Forced oxidative degradation studies using hydrogen peroxide revealed:
-
Pseudo-first-order kinetics : Degradation rate constants () increased with temperature, with at 25°C and at 40°C .
-
Activation energy : Calculated as using the Arrhenius equation .
Table 2: Oxidative Degradation Kinetics
Temperature (°C) | k\(\text{h}^{-1}) | Half-life (, h) |
---|---|---|
25 | 0.0121 | 57.3 |
40 | 0.0378 | 18.3 |
Data from |
Photodegradation
Exposure to UV light induces structural breakdown:
-
Major products : Include open-ring derivatives and isomerized forms, identified via HPLC with resolution factors >1.7 .
-
Stability : Photodegradation is less pronounced compared to hydrolysis but still significant under prolonged exposure .
Thermal Degradation
-
Dry heat (60°C) : Minimal degradation over 24 hours.
-
Wet heat (80°C, 75% RH) : Accelerates hydrolysis, producing cefpodoxime and ester hydrolysis byproducts .
Stability in Formulations
-
Storage : Stable under recommended conditions (room temperature, dry environment) .
-
Excipient compatibility : No reactions reported with common tablet excipients during stability testing .
This compound’s chemical behavior underscores the importance of pH control during administration and storage. Its susceptibility to enzymatic, oxidative, and photolytic degradation necessitates protective formulations to maintain efficacy. These insights are critical for optimizing dosing regimens and ensuring therapeutic reliability.
Applications De Recherche Scientifique
Respiratory Tract Infections
Cefpodoxime proxetil has been evaluated extensively for its efficacy in treating respiratory tract infections. A clinical study involving twelve patients with respiratory infections demonstrated an efficacy rate of 83.3%, with excellent clinical effects observed in one case, good in nine, and poor in two . The bacteriological eradication rate was also 83.3%, indicating its effectiveness against pathogens commonly responsible for such infections.
Skin and Soft Tissue Infections
The compound is effective against skin and soft tissue infections, including those caused by Staphylococcus aureus and Streptococcus pyogenes . A study indicated that this compound was successful in treating various skin infections, highlighting its role in managing conditions such as cellulitis and abscesses .
Urinary Tract Infections
This compound is frequently prescribed for uncomplicated urinary tract infections (UTIs). It has shown significant efficacy against common uropathogens, including Escherichia coli and Klebsiella pneumoniae . The recommended dosage for UTIs is typically 100 mg every 12 hours for seven days .
Gonorrhea Treatment
The antibiotic is also indicated for the treatment of gonorrhea, particularly urethral and cervical infections. A single dose of 200 mg is effective in treating uncomplicated cases . Its use in sexually transmitted infection management underscores its broad applicability in infectious disease treatment.
Case Study 1: Oral Ulcer Induction
A notable case study reported adverse effects related to this compound administration, specifically oral ulcers in two patients following its use for viral fever treatment. The symptoms resolved upon discontinuation of the drug, suggesting a potential rare side effect that warrants further investigation .
Case Study 2: Efficacy Comparison with Other Antibiotics
In a comparative study against cefaclor for sinusitis treatment, this compound demonstrated superior efficacy with a complete clinical cure rate of 84% compared to 68% for cefaclor. This highlights its effectiveness as a first-line treatment option for sinusitis .
Data Table: Summary of Clinical Efficacy
Infection Type | Dosage | Efficacy Rate | Notable Pathogens |
---|---|---|---|
Respiratory Tract Infections | 200 mg twice daily | 83.3% | Streptococcus pneumoniae |
Skin Infections | 400 mg twice daily | Variable | Staphylococcus aureus |
Urinary Tract Infections | 100 mg twice daily | High | Escherichia coli |
Gonorrhea | Single dose 200 mg | Effective | Neisseria gonorrhoeae |
Sinusitis | 200 mg twice daily | 84% | Haemophilus influenzae |
Mécanisme D'action
Cefpodoxime proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active metabolite, cefpodoxime, binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, a crucial component of bacterial cell walls. This inhibition leads to the lysis and death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Cefixime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefuroxime axetil: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Cefpodoxime Proxetil: this compound is unique due to its high oral bioavailability and its ability to be used as a prodrug, which enhances its absorption and effectiveness. Its broad-spectrum activity and stability under various conditions make it a valuable antibiotic in clinical practice .
Activité Biologique
Cefpodoxime proxetil is a third-generation cephalosporin antibiotic that functions as an orally administered prodrug. It is widely used for treating various bacterial infections, particularly those caused by both Gram-positive and Gram-negative organisms. This article examines the biological activity of this compound, highlighting its pharmacodynamics, spectrum of activity, clinical efficacy, and relevant case studies.
This compound is absorbed in the gastrointestinal tract and subsequently de-esterified to release cefpodoxime, which exhibits antibacterial properties. The pharmacokinetic profile of cefpodoxime allows for twice-daily dosing due to its extended half-life, which ranges from 1.9 to 3.7 hours . This makes it a convenient option for outpatient therapy.
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Absorption | Approximately 50% |
Half-life | 1.9 - 3.7 hours |
Dosing frequency | Twice daily |
Bioavailability | Reduced by food intake |
Spectrum of Activity
This compound has demonstrated broad-spectrum antibacterial activity against a variety of pathogens. It is particularly effective against:
- Gram-negative bacteria : Escherichia coli, Klebsiella spp., Proteus mirabilis, and Haemophilus influenzae.
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
In comparative studies, this compound has shown superior activity against certain strains when compared to other antibiotics like amoxicillin and cefaclor .
Table 2: Antibacterial Activity Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | ≤ 0.5 µg/mL |
Klebsiella pneumoniae | ≤ 1 µg/mL |
Staphylococcus aureus | ≤ 2 µg/mL |
Streptococcus pneumoniae | ≤ 0.25 µg/mL |
Clinical Efficacy
This compound has been evaluated in numerous clinical trials for various infections, including respiratory tract infections, urinary tract infections, and skin infections. In pediatric populations, it has shown comparable efficacy to standard treatments such as amoxicillin/clavulanic acid and cefixime .
Case Study Insights
- Acute Otitis Media : A randomized controlled trial indicated that this compound (8-10 mg/kg/day) was as effective as amoxicillin/clavulanic acid in treating acute otitis media in children .
- Pharyngitis/Tonsillitis : In children with pharyngitis, a five-day treatment regimen with this compound was found to be clinically effective and comparable to ten days of penicillin V treatment .
- Community-Acquired Pneumonia : In adults with community-acquired pneumonia, cefpodoxime was shown to be as efficacious as parenteral ceftriaxone, providing a viable oral alternative for outpatient management .
Safety Profile
This compound is generally well tolerated; however, mild to moderate gastrointestinal disturbances have been reported in approximately 4% to 15% of patients . Adverse effects primarily include nausea, diarrhea, and skin rashes.
Q & A
Basic Research Questions
Q. What analytical methods are commonly used for quantifying cefpodoxime proxetil and its impurities in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying this compound and its degradants. A validated RP-HPLC method with a Central Composite Design (CCD) optimizes parameters such as retention time, theoretical plates, and recovery rates across 11 trial runs. The method uses a mobile phase of water, acetonitrile, and acetic acid (99:99:2 v/v) and achieves linearity in the range of 100–600 μg/mL for this compound and 0.4–2.4 μg/mL for its acid impurity . High-performance thin-layer chromatography (HPTLC) is an alternative for stability-indicating studies, with a solvent system of toluene:methanol:chloroform (4:2:4 v/v) and detection at 289 nm .
Q. How does the pharmacokinetic profile of this compound influence its bioavailability in vivo?
this compound is a prodrug hydrolyzed to its active form, cefpodoxime, after absorption. Its solubility and dissolution rate are pH-dependent, with poor aqueous solubility (0.4–1.2 mg/mL) limiting bioavailability. Co-administration with food enhances absorption by 20–30%, while antacids (e.g., Maalox 70) or H2 antagonists (e.g., famotidine) reduce the area under the curve (AUC) by 40% due to increased gastric pH . Dose proportionality is observed: 0.1 g and 0.2 g doses yield maximum serum concentrations of 1.19 mg/L and 2.54 mg/L, respectively .
Q. What stability challenges are associated with this compound formulations?
Degradation occurs under acidic/basic conditions and oxidative stress. Stability-indicating methods confirm susceptibility to hydrolysis, with distinct degradation products resolved via RP-HPLC (resolution ≥6 between isomers) or HPTLC (Rf = 0.55 ± 0.02). Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months in tablet formulations .
Advanced Research Questions
Q. How can experimental design optimization resolve contradictions in dissolution and bioavailability data?
Conflicting dissolution profiles (e.g., pH-dependent solubility vs. in vivo absorption) require multivariate analysis. A CCD-based approach evaluates factors like buffer strength, surfactant concentration, and agitation speed. For example, enhancing dissolution in acidic media (pH 1.2) using hydroxypropyl methylcellulose (HPMC) matrices achieves 24-hour sustained release, aligning with zero-order kinetics (r² = 0.9708) and Higuchi diffusion (r² = 0.9734) . Pharmacokinetic-pharmacodynamic (PK/PD) modeling further reconciles in vitro-in vivo discrepancies by correlating AUC/MIC ratios with clinical efficacy .
Q. What methodologies address isomer separation and purity testing in this compound synthesis?
Isomer separation (e.g., S- and R-epimers) requires gradient RP-HPLC with a C18 column and UV detection at 254 nm. The USP monograph specifies a resolution ≥6 between isomers, with retention times of 37–42 minutes for the R-epimer. System suitability tests use a reference standard (USP this compound RS) to quantify impurities (≤2.0% for isomer B, ≤1.0% for other peaks) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity, with IR spectra matching reference standards in the 1000–4000 cm⁻¹ range .
Q. How do clinical trial designs differentiate bacteriological versus clinical efficacy endpoints for respiratory infections?
Double-blind, randomized trials (n = 2,448 adults) compare this compound (5–10 days) against penicillin V or amoxicillin/clavulanic acid. Clinical success rates are 95.4% vs. 94%, while bacteriological eradication rates are 95% vs. 92.2%. Discrepancies arise from asymptomatic carriers or non-susceptible strains, requiring MIC testing (≤2 μg/mL for Streptococcus pyogenes) and post-hoc subgroup analysis . Pediatric trials (n = 735) use non-inferiority designs with 5-day courses, showing equivalent efficacy to 10-day penicillin regimens .
Q. What advanced formulations improve patient compliance without compromising therapeutic efficacy?
Once-daily HPMC matrix tablets sustain release over 24 hours, maintaining plasma concentrations above the MIC90 (0.5 μg/mL) for respiratory pathogens. In vitro dissolution profiles match theoretical predictions (f₂ similarity factor >50), with no significant difference in Cmax or Tmax compared to immediate-release formulations . Pediatric suspensions (40–100 mg/5 mL) use taste-masking agents like citron-vanilla flavoring and stabilizers (sodium citrate) to ensure ≥93% potency post-reconstitution .
Q. Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between HPLC and microbiological assay results for potency testing .
- Regulatory Compliance : Follow ICH Q2(R1) guidelines for method validation, including precision (RSD ≤2%), accuracy (98–102% recovery), and robustness (pH ±0.2, flow rate ±10%) .
- Statistical Models : Apply ANOVA for CCD optimization (p < 0.05) and Kaplan-Meier survival analysis for clinical trial endpoints .
Propriétés
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINZAODLRIQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861095 | |
Record name | 1-({[(Propan-2-yl)oxy]carbonyl}oxy)ethyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87239-81-4 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.